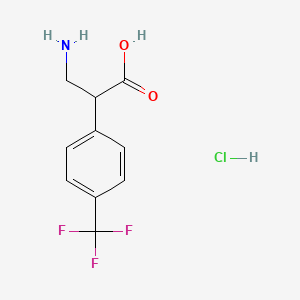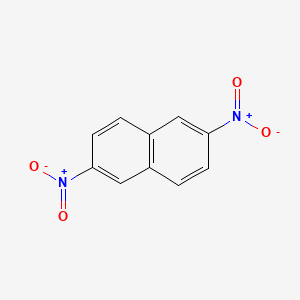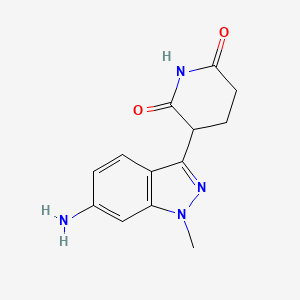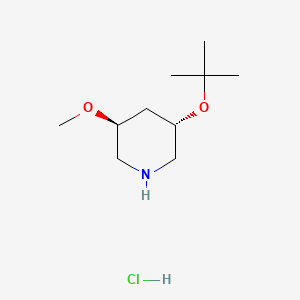
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to the piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to start with a piperidine derivative and introduce the tert-butoxy and methoxy groups through a series of chemical reactions. These reactions may include:
Protection and Deprotection Steps: Protecting groups are often used to selectively introduce functional groups at specific positions on the piperidine ring.
Substitution Reactions: Introduction of the tert-butoxy group can be achieved through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions may be used to introduce or modify functional groups on the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., tert-butyl alcohol). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols
Applications De Recherche Scientifique
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the structure-activity relationships of piperidine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the tert-butoxy group may enhance the compound’s binding affinity to a particular target, while the methoxy group may influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride include other piperidine derivatives with different functional groups. Some examples are:
(3S,5S)-3-(tert-butoxy)-5-hydroxypiperidine: This compound has a hydroxyl group instead of a methoxy group.
(3S,5S)-3-(tert-butoxy)-5-ethoxypiperidine: This compound has an ethoxy group instead of a methoxy group.
(3S,5S)-3-(tert-butoxy)-5-methylpiperidine: This compound has a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the tert-butoxy and methoxy groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications. Its hydrochloride form also enhances its solubility and stability, further distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H22ClNO2 |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
(3S,5S)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9-;/m0./s1 |
Clé InChI |
SRTUFIMSMYQRPQ-OZZZDHQUSA-N |
SMILES isomérique |
CC(C)(C)O[C@H]1C[C@@H](CNC1)OC.Cl |
SMILES canonique |
CC(C)(C)OC1CC(CNC1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


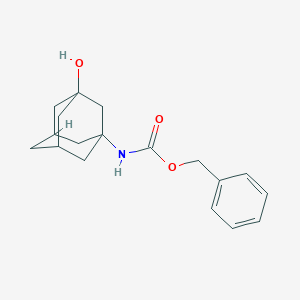
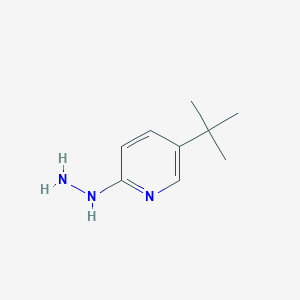
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
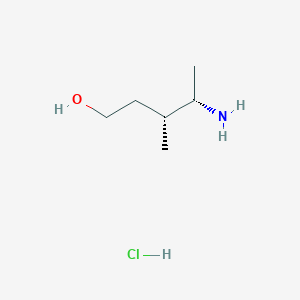
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
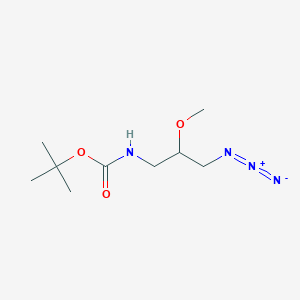
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
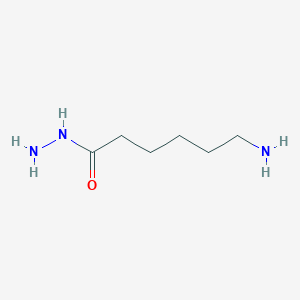
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
